molecular formula C9H19Cl B13183747 4-(Chloromethyl)-2-methylheptane

4-(Chloromethyl)-2-methylheptane

Katalognummer: B13183747
Molekulargewicht: 162.70 g/mol
InChI-Schlüssel: SCKHWAKTKFLFHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Chloromethyl)-2-methylheptane is an organic compound characterized by a chloromethyl group attached to the fourth carbon of a heptane chain, with a methyl group on the second carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-methylheptane typically involves the chloromethylation of 2-methylheptane. This can be achieved through the reaction of 2-methylheptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally require a controlled temperature to ensure the selective formation of the chloromethyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for further applications.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Chloromethyl)-2-methylheptane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: 4-(Hydroxymethyl)-2-methylheptane.

    Oxidation: 4-(Formyl)-2-methylheptane or 4-(Carboxyl)-2-methylheptane.

    Reduction: 2-Methylheptane.

Wissenschaftliche Forschungsanwendungen

4-(Chloromethyl)-2-methylheptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biochemical pathways involving chlorinated hydrocarbons.

    Medicine: Investigated for its potential role in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Chloromethyl)-2-methylheptane involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

    4-(Bromomethyl)-2-methylheptane: Similar structure but with a bromine atom instead of chlorine.

    4-(Hydroxymethyl)-2-methylheptane: Contains a hydroxyl group instead of a chloromethyl group.

    2-Methylheptane: Lacks the chloromethyl group, making it less reactive.

Uniqueness: 4-(Chloromethyl)-2-methylheptane is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound in both research and industrial applications.

Eigenschaften

Molekularformel

C9H19Cl

Molekulargewicht

162.70 g/mol

IUPAC-Name

4-(chloromethyl)-2-methylheptane

InChI

InChI=1S/C9H19Cl/c1-4-5-9(7-10)6-8(2)3/h8-9H,4-7H2,1-3H3

InChI-Schlüssel

SCKHWAKTKFLFHG-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CC(C)C)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.